molecular formula C14H18N6O B1210944 Niazo CAS No. 617-19-6

Niazo

Cat. No.: B1210944
CAS No.: 617-19-6
M. Wt: 286.33 g/mol
InChI Key: WAWDOEHEAULMGC-UHFFFAOYSA-N
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Description

Butazopyridine is a chemical compound with the molecular formula C14H18N6O. It is a member of the pyridine family, which is known for its wide range of biological activities and applications in various fields. Butazopyridine is particularly noted for its potential use in veterinary medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butazopyridine typically involves the reaction of pyridine derivatives with other chemical reagents under controlled conditions. One common method involves the use of magnetically recoverable catalysts, which can be easily separated from the reaction medium using an external magnet . These catalysts are highly efficient and can be reused multiple times without significant loss of activity.

Industrial Production Methods

In industrial settings, the production of pyridine derivatives, including butazopyridine, often involves gas-phase synthesis over shape-selective catalysts such as ZSM-5 zeolite . This method is advantageous due to its high yield and the ability to produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Butazopyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of butazopyridine include organomagnesium and organolithium compounds . These reagents are often used under controlled conditions to achieve the desired chemical transformations.

Major Products Formed

The major products formed from the reactions of butazopyridine depend on the specific reaction conditions and reagents used. For example, the use of organomagnesium reagents can lead to the formation of substituted pyridine derivatives .

Scientific Research Applications

Butazopyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of butazopyridine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Butazopyridine is similar to other pyridine derivatives, such as phenazopyridine and azopyridine. These compounds share a common pyridine ring structure but differ in their specific chemical substituents and biological activities .

Uniqueness

What sets butazopyridine apart from other similar compounds is its unique combination of chemical properties and biological activities. For example, while phenazopyridine is primarily used as a urinary tract analgesic, butazopyridine is explored for its potential use in veterinary medicine .

Properties

IUPAC Name

3-[(6-butoxypyridin-3-yl)diazenyl]pyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-2-3-8-21-13-7-4-10(9-17-13)19-20-11-5-6-12(15)18-14(11)16/h4-7,9H,2-3,8H2,1H3,(H4,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWDOEHEAULMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC=C(C=C1)N=NC2=C(N=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870701
Record name 2,6-Diamino-2'-butyloxy-3,5'-azopyridine
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Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617-19-6
Record name 3-[2-(6-Butoxy-3-pyridinyl)diazenyl]-2,6-pyridinediamine
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URL https://commonchemistry.cas.org/detail?cas_rn=617-19-6
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Record name 2,6-Diamino-2'-butyloxy-3,5'-azopyridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niazo
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Record name Niazo
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Record name 2,6-Diamino-2'-butyloxy-3,5'-azopyridine
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Record name 6'-butoxy-3,3'-azopyridine-2,6-diyldiamine
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Record name 2,6-DIAMINO-2'-BUTYLOXY-3,5'-AZOPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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